molecular formula C9H7ClN2 B12840700 4-Chloro-6-cyclopropylpicolinonitrile

4-Chloro-6-cyclopropylpicolinonitrile

Cat. No.: B12840700
M. Wt: 178.62 g/mol
InChI Key: DUAXERPMWCPPQE-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropylpicolinonitrile is an organic compound with the molecular formula C9H7ClN2 It is a derivative of picolinonitrile, featuring a chlorine atom at the 4-position and a cyclopropyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopropylpicolinonitrile typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloropyridine-2-carbonitrile.

    Cyclopropylation: The 4-chloropyridine-2-carbonitrile undergoes a cyclopropylation reaction. This can be achieved using cyclopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclopropylpicolinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Cyclization Reactions: The cyclopropyl group can undergo ring-opening or ring-closing reactions, leading to the formation of different cyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

4-chloro-6-cyclopropylpyridine-2-carbonitrile

InChI

InChI=1S/C9H7ClN2/c10-7-3-8(5-11)12-9(4-7)6-1-2-6/h3-4,6H,1-2H2

InChI Key

DUAXERPMWCPPQE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=N2)C#N)Cl

Origin of Product

United States

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